Unveiling TDP-43-IN-2 (ACI-19626): A Precision Tool for Imaging Pathological TDP-43 Aggregates
Unveiling TDP-43-IN-2 (ACI-19626): A Precision Tool for Imaging Pathological TDP-43 Aggregates
For Immediate Release
LAUSANNE, SWITZERLAND, December 8, 2025 – In the landscape of neurodegenerative disease research, TAR DNA-binding protein 43 (TDP-43) proteinopathies represent a significant challenge. The mislocalization and aggregation of TDP-43 are pathological hallmarks of amyotrophic lateral sclerosis (ALS) and frontotemporal lobar degeneration (FTLD), and are also observed in a significant portion of Alzheimer's disease cases. A pivotal development in this field is the emergence of TDP-43-IN-2, also known as ACI-19626, a novel small molecule with high affinity and selectivity for pathological TDP-43 aggregates. While initially cataloged as a "TDP-43 inhibitor," current scientific evidence robustly characterizes ACI-19626 not as a therapeutic agent, but as a sophisticated diagnostic tool—a first-in-class Positron Emission Tomography (PET) tracer for the in vivo visualization of TDP-43 pathology.
This technical guide provides a comprehensive overview of the mechanism of action, quantitative binding characteristics, and the experimental validation of ACI-19626 as a PET imaging agent.
Core Mechanism: Selective Binding to Pathological TDP-43 Aggregates
The primary mechanism of action of ACI-19626 is its ability to selectively bind to aggregated forms of TDP-43, which are characteristic of disease states, while showing negligible affinity for the normal, soluble form of the protein.[1] This selectivity is crucial for its function as a PET tracer, as it allows for the specific detection of pathological protein clumps in the brains of living patients.[2] Preclinical studies have demonstrated that ACI-19626 can differentiate between brain tissue from patients with FTLD-TDP and age-matched controls.[3]
The development of ACI-19626 was the result of rational drug design and medicinal chemistry optimization from a library of brain-penetrant, beta-sheet binding compounds.[3] Its ability to cross the blood-brain barrier and its favorable pharmacokinetic profile, including rapid brain uptake and fast washout in the absence of its target, make it a promising candidate for human PET imaging.[3]
Quantitative Data: Binding Affinity and Selectivity
The efficacy of a PET tracer is defined by its binding affinity (Kd) to its target and its selectivity over other potential binding sites. ACI-19626 has demonstrated high-affinity binding to human brain-derived aggregated TDP-43.[3]
| Compound | Target | Binding Affinity (Kd) | Selectivity | Reference |
| ACI-19626 | Aggregated TDP-43 | Low nanomolar (nM) | High selectivity over Aβ, Tau, and α-synuclein aggregates. No significant off-target binding to a panel of over 100 receptors, enzymes, and ion channels. | [3] |
Signaling Pathways and Experimental Workflows
The utility of ACI-19626 is not in modulating signaling pathways for a therapeutic effect, but in providing a visual and quantitative readout of the pathological burden of TDP-43. This information is critical for accurate diagnosis, patient stratification in clinical trials, and monitoring the efficacy of therapeutic interventions targeting TDP-43.
Below are diagrams illustrating the conceptual framework of TDP-43 pathology and the workflow for the validation of ACI-19626.
Experimental Protocols
The development and validation of ACI-19626 involved a series of rigorous experimental protocols designed to assess its binding characteristics and suitability as a PET tracer.
Radiobinding and Autoradiography Assays
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Objective: To determine the binding affinity and localization of ACI-19626 to TDP-43 aggregates in post-mortem human brain tissue.
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Methodology:
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Brain tissue sections from confirmed FTLD-TDP patients and healthy controls are prepared.
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The tissue sections are incubated with radiolabeled ACI-19626 ([¹⁸F]ACI-19626 or [³H]ACI-19626) at varying concentrations.
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For saturation binding studies, a range of concentrations of the radioligand is used to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).
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For competitive binding assays, a fixed concentration of the radioligand is co-incubated with increasing concentrations of unlabeled ACI-19626 to determine the inhibition constant (Ki).
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Following incubation, the sections are washed to remove unbound radioligand.
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The bound radioactivity is detected and quantified using autoradiography, where the tissue sections are exposed to a phosphor screen or film. The resulting image reveals the specific regions of radioligand binding, which can be correlated with the known distribution of TDP-43 pathology.[3][4]
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Selectivity Assays
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Objective: To assess the specificity of ACI-19626 for TDP-43 aggregates over other disease-associated protein aggregates.
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Methodology:
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Autoradiography or in vitro binding assays are performed using brain tissue from patients with Alzheimer's disease (containing Aβ plaques and tau tangles) and Parkinson's disease (containing α-synuclein aggregates).
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The binding of radiolabeled ACI-19626 to these tissues is compared to its binding in TDP-43 proteinopathy cases.
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Additionally, competitive binding assays can be performed against a panel of known CNS receptors, enzymes, and transporters to rule out off-target interactions.
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Non-Human Primate PET Imaging
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Objective: To evaluate the pharmacokinetic profile of [¹⁸F]ACI-19626 in a living brain, including its ability to cross the blood-brain barrier, its distribution, and its clearance rate.
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Methodology:
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A bolus of [¹⁸F]ACI-19626 is administered intravenously to a non-human primate.
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Dynamic PET scanning of the brain is performed over a period of time (e.g., 90-120 minutes) to monitor the uptake and washout of the tracer.
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Arterial blood sampling is conducted to measure the concentration of the radiotracer in the plasma over time, which is used to generate a metabolite-corrected arterial input function.
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Kinetic modeling is applied to the PET data and the arterial input function to calculate parameters such as the volume of distribution (VT), which reflects the tracer binding potential in the brain.[3]
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Future Directions
The successful development of ACI-19626 as a TDP-43 PET tracer has significant implications for the field of neurodegenerative diseases. It holds the potential to improve the accuracy and timeliness of diagnosis, facilitate the development of targeted therapies by enabling patient stratification and monitoring of treatment effects, and deepen our understanding of the role of TDP-43 in disease progression.[2] A Phase 1 clinical trial (NCT06891716) is currently underway to evaluate the safety, tolerability, and imaging characteristics of [¹⁸F]ACI-19626 in healthy volunteers and patients with TDP-43 proteinopathies.[2][5] The results of this trial are eagerly awaited and are expected to further solidify the role of ACI-19626 as a critical tool in the fight against these devastating diseases.
